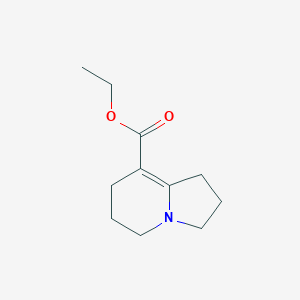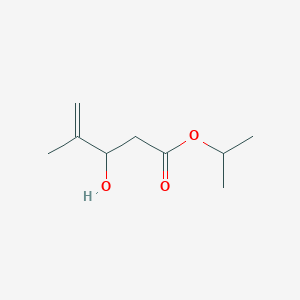
cis-1-(3-(Acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1-(3-(Acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an acetylthio group and two carboxylic acid groups attached to a piperidine ring. The cis configuration indicates that the substituents are on the same side of the molecule, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(3-(Acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the piperidine ring, followed by the introduction of the acetylthio group and the carboxylic acid groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired cis configuration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: cis-1-(3-(Acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The acetylthio group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, cis-1-(3-(Acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their ability to inhibit specific enzymes or receptors involved in disease processes.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
cis-1,2-Dibromocyclopentane: Similar in having a cis configuration but differs in functional groups and ring structure.
cis-1,3-Dimethylcyclohexane: Another example of a cis-configured compound with different substituents and ring size.
Uniqueness: What sets cis-1-(3-(Acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid apart is its specific combination of functional groups and the piperidine ring structure
Eigenschaften
| 94769-28-5 | |
Molekularformel |
C12H17NO6S |
Molekulargewicht |
303.33 g/mol |
IUPAC-Name |
(2S,5S)-1-(3-acetylsulfanylpropanoyl)piperidine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C12H17NO6S/c1-7(14)20-5-4-10(15)13-6-8(11(16)17)2-3-9(13)12(18)19/h8-9H,2-6H2,1H3,(H,16,17)(H,18,19)/t8-,9-/m0/s1 |
InChI-Schlüssel |
DOCRUVNONSPWGF-IUCAKERBSA-N |
Isomerische SMILES |
CC(=O)SCCC(=O)N1C[C@H](CC[C@H]1C(=O)O)C(=O)O |
Kanonische SMILES |
CC(=O)SCCC(=O)N1CC(CCC1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






-lambda~5~-phosphane](/img/structure/B14361554.png)



